(3-Chloro-2-hydroxypropyl)dodecyldimethylammonium chloride
Overview
Description
Mechanism of Action
Target of Action
QUAB 342, also known as (3-Chloro-2-hydroxypropyl)dodecyldimethylammonium chloride, is a quaternary ammonium compound . The primary targets of QUAB 342 are substrates carrying hydroxyl, amino, mercapto, carboxyl, and other functional groups . It is used in the preparation of cationic cellulose and as a dye fixative .
Mode of Action
QUAB 342 interacts with its targets through a chemical bonding process . A methyl group within the quaternary ammonium group of QUAB 342 is substituted by a long-chain alkyl group . This substitution results in the formation of chlorohydrins .
Biochemical Pathways
It is known that quab 342 can react and bond with dyestuffs to impart antimicrobial action to polymers . This suggests that QUAB 342 may interact with various biochemical pathways related to microbial growth and survival.
Pharmacokinetics
It is known that quab 342 is sold as an aqueous solution with total active weight concentrations of approximately 40% .
Result of Action
The molecular and cellular effects of QUAB 342’s action largely depend on its application. For instance, when used as a dye fixative, QUAB 342 can enhance the colorfastness of dyed materials . When used in the preparation of cationic cellulose, QUAB 342 can improve the cellulose’s properties, such as its reactivity and solubility .
Action Environment
The action, efficacy, and stability of QUAB 342 can be influenced by various environmental factors. For instance, QUAB 342 is stable and storable at room temperature in a pH range of 2-6 for several years without any detectable loss of activity . At higher temperatures, the ph will be reduced over time . At storage temperatures below 20 °C for QUAB 426 and 10 °C for QUAB 342 and QUAB 360, waxy-like solids may crystallize from the solution .
Biochemical Analysis
Biochemical Properties
It is known that it is used as a cation-generating agent for cellulose cationization . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the cationization process.
Molecular Mechanism
It is known to be involved in the cationization of cellulose , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound has a concentration of 27.87%, a density of 1.07 g/ml, and a pH of 7.1 , indicating its stability under certain conditions.
Metabolic Pathways
Given its role in the cationization of cellulose , it may interact with enzymes or cofactors involved in this process.
Transport and Distribution
Given its solubility in water, alcohol, and other organic solvents , it may be transported and distributed via these mediums.
Subcellular Localization
Given its role in the cationization of cellulose , it may be localized to compartments or organelles involved in this process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-hydroxypropyl)dodecyldimethylammonium chloride typically involves the reaction of epichlorohydrin with trimethylammonium chloride in an aqueous system. This method is economical and offers high yield and low toxicity.
Industrial Production Methods
In industrial settings, the organic solvent method is often employed for the synthesis of this compound. This method is effective and widely used in industries such as petroleum exploration, environmental protection, and papermaking.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-hydroxypropyl)dodecyldimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Etherification: It is used as an etherifying agent, reacting with substrates carrying hydroxyl, amino, mercapto, and carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide and other bases that facilitate the substitution and etherification processes. The reactions are typically carried out under mild to moderate conditions to ensure high yield and purity.
Major Products Formed
Scientific Research Applications
(3-Chloro-2-hydroxypropyl)dodecyldimethylammonium chloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
- (3-Chloro-2-hydroxypropyl)dimethyloctylammonium chloride
- (3-Chloro-2-hydroxypropyl)dimethyldecylammonium chloride
Uniqueness
(3-Chloro-2-hydroxypropyl)dodecyldimethylammonium chloride is unique due to its longer alkyl chain (dodecyl group), which enhances its surfactant and antimicrobial properties compared to similar compounds with shorter alkyl chains. This makes it particularly effective in applications requiring strong surfactant and antimicrobial activities.
Properties
IUPAC Name |
(3-chloro-2-hydroxypropyl)-dodecyl-dimethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37ClNO.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-19(2,3)16-17(20)15-18;/h17,20H,4-16H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTBZVHEXMQSMM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC(CCl)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40885853 | |
Record name | 1-Dodecanaminium, N-(3-chloro-2-hydroxypropyl)-N,N-dimethyl-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40885853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA | |
Record name | 1-Dodecanaminium, N-(3-chloro-2-hydroxypropyl)-N,N-dimethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
41892-01-7 | |
Record name | CDDA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41892-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lauryldimethyl(3-chloro-2-hydroxypropyl)ammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041892017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Dodecanaminium, N-(3-chloro-2-hydroxypropyl)-N,N-dimethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Dodecanaminium, N-(3-chloro-2-hydroxypropyl)-N,N-dimethyl-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40885853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-chloro-2-hydroxypropyl)dodecyldimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.508 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAURYLDIMETHYL(3-CHLORO-2-HYDROXYPROPYL)AMMONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0L63QBW5H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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